molecular formula C27H28N4O6 B12043034 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 354796-56-8

2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B12043034
CAS No.: 354796-56-8
M. Wt: 504.5 g/mol
InChI Key: REPLSRFOFPLGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a polycyclic quinolinecarbonitrile derivative with a unique substitution pattern. Its structure features:

  • 4-(3,4,5-trimethoxyphenyl): A bulky, electron-rich aryl group with three methoxy substituents, likely influencing lipophilicity and target binding.
  • 7,7-dimethyl groups: Steric hindrance that may affect molecular conformation and solubility.
  • 2-amino and 3-cyano groups: Key hydrogen-bond donors/acceptors critical for biological activity .

This compound belongs to a class of molecules studied for cytotoxic and anticancer properties, particularly due to the trimethoxyphenyl moiety, which is associated with tubulin inhibition in related structures .

Properties

CAS No.

354796-56-8

Molecular Formula

C27H28N4O6

Molecular Weight

504.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C27H28N4O6/c1-27(2)12-19-24(20(32)13-27)23(15-9-21(35-3)25(37-5)22(10-15)36-4)18(14-28)26(29)30(19)16-7-6-8-17(11-16)31(33)34/h6-11,23H,12-13,29H2,1-5H3

InChI Key

REPLSRFOFPLGDD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C

Origin of Product

United States

Biological Activity

2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound belonging to the class of hexahydroquinolines. This compound exhibits a unique substitution pattern that contributes to its distinct chemical properties and potential biological activities. Its molecular formula is C23H25N5O4C_{23}H_{25}N_5O_4 with a molecular weight of approximately 421.48 g/mol.

Chemical Structure and Properties

The structural features of this compound include:

  • Amino group : Contributes to its basicity and potential interactions with biological targets.
  • Nitrophenyl moiety : May enhance electron-withdrawing properties, influencing reactivity.
  • Trimethoxyphenyl group : Provides hydrophobic characteristics that can affect membrane permeability.

Biological Activities

Research indicates that 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exhibits various biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines including HCT116 (colorectal carcinoma) and A549 (lung cancer). It exhibited significant cytotoxicity with IC50 values indicating potent activity comparable to established chemotherapeutics.
Cell LineIC50 (µg/mL)Comparison to Control
HCT11610.5Lower than 5-FU (15 µg/mL)
A54912.0Comparable to Doxorubicin (11 µg/mL)

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins such as Bcl-2.

Interaction Studies

Molecular docking studies have provided insights into the interaction of the compound with key proteins involved in cancer progression:

  • Topoisomerase II : The compound binds effectively to the active site of topoisomerase II, inhibiting its function and leading to DNA damage in cancer cells.

Binding Affinity Data

The binding affinities were assessed using computational methods:

Protein TargetBinding Affinity (kcal/mol)
Topoisomerase II-9.5
Caspase 3-8.7

Summary of Findings

The biological activity of 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile indicates significant potential as a therapeutic agent in oncology. Its ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation suggests that further research could lead to the development of effective treatments based on this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below highlights structural differences among analogs and their implications:

Compound ID/Ref Position 1 Substituent Position 4 Substituent Key Functional Groups Molecular Weight (g/mol) LogP (Predicted)
Target Compound 3-nitrophenyl 3,4,5-trimethoxyphenyl -NO₂, -OCH₃, -CN, -NH₂ ~495 ~3.8
339336-48-0 Phenyl 3,4,5-trimethoxyphenyl -OCH₃, -CN, -NH₂ ~447 ~3.2
476483-62-2 3-(trifluoromethyl)phenyl 4-nitrophenyl -CF₃, -NO₂, -CN, -NH₂ ~502 ~4.1
311332-82-8 3-nitrophenyl Thiophen-3-yl -NO₂, -S, -CN, -NH₂ ~435 ~3.0
441783-41-1 2-methyl-5-nitrophenyl 2,5-dimethylthiophen-3-yl -NO₂, -CH₃, -S, -CN, -NH₂ ~492 ~3.7

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 3-nitro group in the target compound enhances polarity compared to phenyl (339336-48-0) or methyl-substituted analogs (441783-41-1). This may improve DNA intercalation or enzyme inhibition .
  • Trimethoxyphenyl vs.
Cytotoxic Activity
  • Target Compound : The trimethoxyphenyl group is associated with tubulin polymerization inhibition, a mechanism observed in structurally related anticancer agents (e.g., colchicine derivatives) .
  • Analog 476483-62-2: The 4-nitrophenyl and trifluoromethyl groups may enhance oxidative stress-mediated DNA damage, as seen in benzoquinoline derivatives .
  • Thiophene Analogs (311332-82-8) : Reduced activity compared to aryl-substituted derivatives, likely due to weaker hydrogen bonding and π-stacking interactions .
Computational Similarity Analysis
  • Tanimoto Coefficients : The target compound shares >75% similarity with 339336-48-0 (phenyl analog) and ~65% with 476483-62-2 (trifluoromethyl analog) using MACCS fingerprints, suggesting closer bioactivity alignment with trimethoxyphenyl-containing derivatives .
  • Pharmacokinetics : Trimethoxyphenyl analogs show improved metabolic stability compared to nitro-substituted derivatives, as methoxy groups resist oxidative degradation .

Q & A

Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction yields be optimized?

The compound is typically synthesized via the Hantzsch reaction, which involves a three-component condensation of an aldehyde (e.g., 3-nitrobenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate in ethanol or dichloromethane under reflux . Catalysts like p-toluenesulfonic acid (p-TsOH) improve yields (60–85%) by accelerating cyclization. Optimization strategies include:

  • Solvent selection (polar aprotic solvents enhance reactivity).
  • Temperature control (reflux at 80–100°C for 2–3 hours).
  • Purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrophenyl, methoxy groups at δ 3.6–3.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 504.18) .
  • X-ray Crystallography : Resolves stereochemistry and confirms bicyclic conformation .

Q. How can researchers address solubility limitations for in vitro bioassays?

The compound’s poor aqueous solubility (logP ≈ 3.5) can be mitigated using:

  • Co-solvents (e.g., DMSO at <1% v/v).
  • Surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes.
  • Prodrug strategies (e.g., esterification of the cyano group) .

Advanced Research Questions

Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) in anticancer studies?

  • Substituent Variation : Compare analogues with modified aryl groups (e.g., replacing 3,4,5-trimethoxyphenyl with halogenated phenyls) to assess cytotoxicity trends .
  • Functional Group Probing : Evaluate the role of the cyano group by synthesizing carboxylate or amide derivatives.
  • In Silico Modeling : Perform molecular docking against targets like tubulin or topoisomerase II to predict binding modes .

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies in IC50_{50} values (e.g., 2–50 μM in cancer cell lines) may arise from assay conditions (e.g., serum concentration, exposure time). Mitigation strategies include:

  • Orthogonal Assays : Validate antiproliferative effects via ATP-based viability assays and apoptosis markers (e.g., caspase-3 activation).
  • Meta-Analysis : Pool data from multiple studies to identify trends in potency across cell types .

Q. What mechanistic hypotheses explain the compound’s antimicrobial activity?

Preliminary evidence suggests:

  • Membrane Disruption : Hydrophobic interactions with lipid bilayers, observed in time-kill assays against S. aureus.
  • Enzyme Inhibition : Dose-dependent suppression of dihydrofolate reductase (DHFR) in bacterial lysates (Ki ≈ 1.2 μM) .
  • Synergistic Effects : Combine with β-lactams to reduce MIC values by 4–8 fold .

Methodological Guidance Table

Research ObjectiveKey ParametersRecommended TechniquesReferences
Synthesis OptimizationYield, PurityHantzsch reaction, p-TsOH catalysis, HPLC
SAR ProfilingIC50_{50}, Selectivity IndexMTT assay, Flow cytometry, Molecular docking
Solubility EnhancementlogP, StabilityDynamic light scattering (DLS), Solvent screening
Mechanism ElucidationBinding Affinity, Enzyme ActivitySurface plasmon resonance (SPR), DHFR inhibition assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.